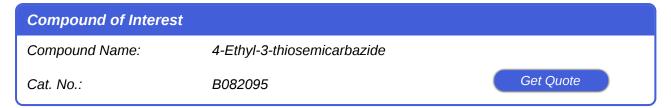




# Synthesis and Characterization of 4-Ethyl-3thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Ethyl-3-thiosemicarbazide**, a versatile building block in medicinal chemistry.

Thiosemicarbazides and their derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. This document details the synthetic protocol, extensive characterization data, and the logical workflow of the experimental procedures.

# **Core Data Summary**

The key physicochemical and spectroscopic data for **4-Ethyl-3-thiosemicarbazide** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties



| Property          | Value  |
|-------------------|--|
| Molecular Formula | C <sub>3</sub> H <sub>9</sub> N <sub>3</sub> S |
| Molecular Weight  | 119.19 g/mol [1][2][3]                         |
| Appearance        | White solid[4]                                 |
| Melting Point     | 82-84 °C[2][5]                                 |
| LogP              | 0.82620[2]                                     |

Table 2: Spectroscopic Data

| Technique                     | Data   |
|-------------------------------|--|
| <sup>1</sup> H NMR            | Chemical shifts ( $\delta$ ) in ppm. Specific data not fully available in search results, but typical regions for protons are known. |
| <sup>13</sup> C NMR           | Spectral data is available and can be obtained from resources like ChemicalBook.[6]  |
| FTIR (KBr, cm <sup>-1</sup> ) | Characteristic vibrational bands include N-H stretching and C=S stretching.  |
| Mass Spectrometry (m/z)       | Predicted [M+H]+: 119.05171847 Da.[1]  |

# Experimental Protocols Synthesis of 4-Ethyl-3-thiosemicarbazide

The synthesis of **4-Ethyl-3-thiosemicarbazide** is achieved through a nucleophilic addition reaction between ethyl isothiocyanate and hydrazine hydrate.[4]

# Materials:

- Ethyl isothiocyanate
- Hydrazine hydrate (85%)[4]



Methanol[4]

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.378 g, 15.8 mmol) in methanol (100 mL).[4]
- Cool the solution in an ice bath.
- To the cooled and stirring solution, slowly add 85% hydrazine hydrate (0.931 g, 15.8 mmol) dropwise over approximately 15 minutes.[4]
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[4]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The resulting crude product is purified by recrystallization from methanol to yield 4-Ethyl-3-thiosemicarbazide as a white solid (0.856 g, 45% yield).[4]

# **Characterization Protocols**

The melting point is determined to assess the purity of the synthesized compound.

## Apparatus:

- Melting point apparatus
- Capillary tubes

# Procedure:

- A small amount of the dried, crystalline 4-Ethyl-3-thiosemicarbazide is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.



- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded to elucidate the chemical structure of the compound.

## Apparatus:

- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₀)

## Procedure:

- Approximately 5-10 mg of 4-Ethyl-3-thiosemicarbazide is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- The tube is capped and shaken gently to ensure the sample is fully dissolved.
- The NMR tube is placed in the spectrometer.
- ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

# Apparatus:

- FTIR Spectrometer
- KBr press

## Procedure:



- A small amount of 4-Ethyl-3-thiosemicarbazide is ground with dry potassium bromide (KBr) in an agate mortar and pestle.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The FTIR spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

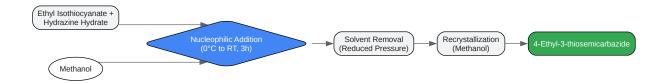
# Apparatus:

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

## Procedure:

- A dilute solution of 4-Ethyl-3-thiosemicarbazide is prepared in a suitable solvent (e.g., methanol).
- The solution is introduced into the mass spectrometer.
- The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]+.

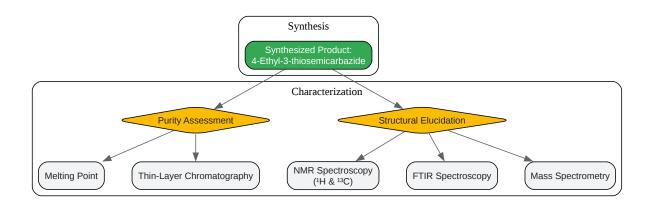
# **Visualizations**



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Caption: Workflow for the synthesis of **4-Ethyl-3-thiosemicarbazide**.





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Caption: Logical workflow for the characterization of **4-Ethyl-3-thiosemicarbazide**.

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